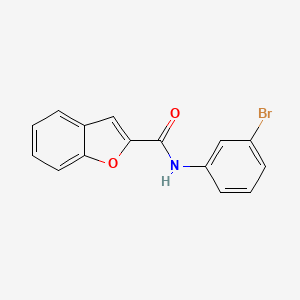
N-(3-bromophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-1-benzofuran-2-carboxamide, also known as BPF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPF is a benzofuran derivative that has been shown to possess a range of interesting biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
N-(3-bromophenyl)-1-benzofuran-2-carboxamide's mechanism of action is not fully understood, but it is thought to work through a number of different pathways. One of the key pathways is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been shown to have potent biological activity, particularly in the areas of cancer treatment and inflammation. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, this compound has not yet been extensively tested in animal models, which limits its potential for clinical translation.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-bromophenyl)-1-benzofuran-2-carboxamide. One of the key areas of research is in the development of new anticancer therapies. This compound has shown promising activity against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to better understand the compound's mechanism of action, which could help to identify new targets for drug development. Finally, more studies are needed to determine the safety and efficacy of this compound in animal models, which could pave the way for clinical trials in humans.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-1-benzofuran-2-carboxamide involves the reaction of 3-bromophenylboronic acid with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound as the final product. The synthesis method is relatively simple and can be easily scaled up for larger quantities of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected.
This compound has also been shown to have anti-inflammatory and antioxidant properties. Inflammation is a key factor in many chronic diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which can help to prevent or mitigate these diseases.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJKCVHFOPREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
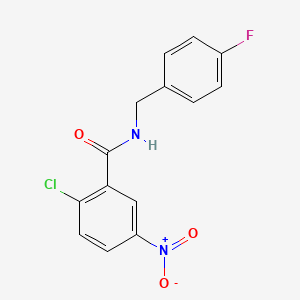
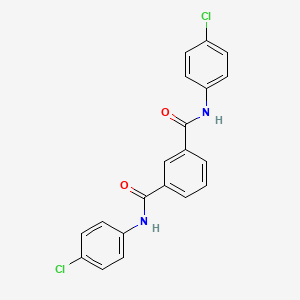



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
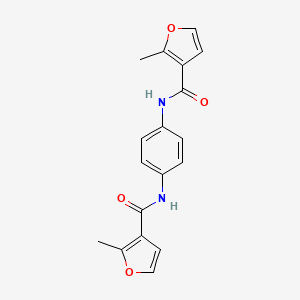
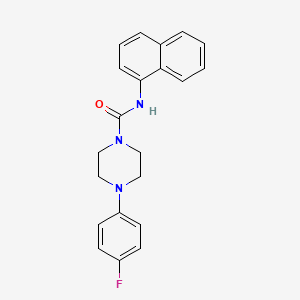

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
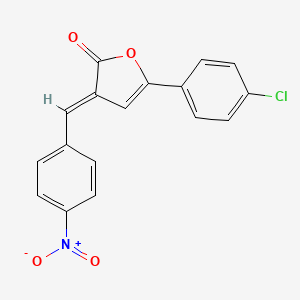
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)